![molecular formula C9H9N3O B1293838 2-Methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 21801-89-8](/img/structure/B1293838.png)
2-Methylimidazo[1,2-a]pyridine-3-carboxamide
Overview
Description
2-Methylimidazo[1,2-a]pyridine-3-carboxamide, or 2-MIPC, is a heterocyclic amine (HCA) found in foods such as cooked meats, fish, and dairy products. It is an intermediate in the formation of other HCAs such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). 2-MIPC is a potential carcinogen and has been linked to various types of cancer. It is also known to have mutagenic and genotoxic effects.
Scientific Research Applications
Antimicrobial Activity
2-Methylimidazo[1,2-a]pyridine derivatives have demonstrated antimicrobial properties . Specifically, compounds like 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide have shown effectiveness against Staphylococcus aureus at certain concentrations . This suggests potential applications in developing new antimicrobial agents that could be used to treat bacterial infections.
Antitumor Applications
Imidazo[1,2-a]pyridine derivatives are characterized by a broad spectrum of biological effects, including antitumor activity . This makes them candidates for further research in cancer therapy, potentially leading to the development of new anticancer drugs.
Hypoglycemic Effects
Some derivatives of 2-methylimidazo[1,2-a]pyridine have been associated with hypoglycemic effects . This indicates possible applications in treating diabetes or managing blood sugar levels through the modulation of glucose metabolism.
Antiviral Properties
The antiviral capabilities of these compounds extend to various viruses, suggesting their use in creating antiviral medications . Research in this area could contribute to the treatment of viral infections and diseases.
Optical Media for Data Storage
Due to their structural characteristics, imidazo[1,2-a]pyridine derivatives can be used in optical media for data storage . This application is significant in the field of material science, where these compounds can be utilized in the development of new data storage solutions.
Fluorescent Probes
These derivatives have been used as fluorescent probes for the in vitro and in vivo determination of mercury and iron ions . This application is crucial in environmental monitoring and bioanalytical chemistry, where sensitive detection of metal ions is required.
Mechanism of Action
Target of Action
2-Methylimidazo[1,2-a]pyridine-3-carboxamide is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their broad range of biological activity Imidazo[1,2-a]pyridine derivatives have been shown to interact with various biological targets, contributing to their diverse biological effects .
Mode of Action
It’s known that the interaction of 2-methylimidazo[1,2-a]pyridine with bromine in chcl3 leads to the substitution of a hydrogen atom at the c-3 carbon atom, forming 3-bromo-2-methyl-1h-imidazo[1,2-a]pyridinium tribromide . This suggests that the compound may undergo similar interactions with its biological targets.
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been associated with a broad spectrum of biological effects, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activities . These effects suggest that the compound may interact with multiple biochemical pathways.
Result of Action
One derivative, 3-bromo-2-methyl-1h-imidazo[1,2-a]pyridinium bromide, has been shown to exhibit antimicrobial properties against staphylococcus aureus . This suggests that 2-Methylimidazo[1,2-a]pyridine-3-carboxamide may have similar antimicrobial effects.
properties
IUPAC Name |
2-methylimidazo[1,2-a]pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-8(9(10)13)12-5-3-2-4-7(12)11-6/h2-5H,1H3,(H2,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAQWKIENIYXHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176221 | |
Record name | Imidazo(1,2-a)pyridine-3-carboxamide, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carbamoyl-2-methylimidazo(1,2-a)pyridine | |
CAS RN |
21801-89-8 | |
Record name | Imidazo(1,2-a)pyridine-3-carboxamide, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021801898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazo(1,2-a)pyridine-3-carboxamide, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-Methylimidazo[1,2-a]pyridine-3-carboxamide a potential candidate for treating tuberculosis?
A1: Research indicates that 2-Methylimidazo[1,2-a]pyridine-3-carboxamide derivatives show promise as inhibitors of Mycobacterium tuberculosis pantothenate synthetase. [] This enzyme plays a crucial role in the biosynthesis of pantothenic acid (vitamin B5), which is essential for the survival and growth of Mycobacterium tuberculosis. By inhibiting pantothenate synthetase, these compounds can potentially disrupt the bacteria's metabolism and hinder its growth, offering a potential therapeutic strategy against tuberculosis.
Q2: Beyond its potential in treating tuberculosis, are there other applications for 2-Methylimidazo[1,2-a]pyridine-3-carboxamide derivatives?
A2: Interestingly, a specific derivative within this chemical class, N-(2-amino-5-fluoro-2-methylpentyl)-8-[(2,6-difluorobenzyl)oxy]-2-methylimidazo[1,2-a]pyridine-3-carboxamide, has been investigated for its potential in treating cardiovascular diseases. [] While the specific mechanisms of action for this application are not detailed in the available research, it highlights the potential versatility of this chemical scaffold for targeting diverse therapeutic areas. Further research is needed to fully understand the scope of its applications.
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